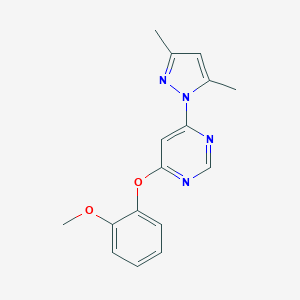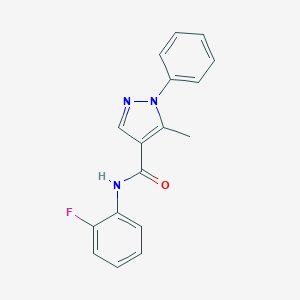
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide, also known as DMF-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-10 belongs to the family of nicotinamide derivatives and has been found to possess various biological activities.
作用機序
The mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the expression of various genes involved in cancer development. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively easy synthesis method, which allows for large-scale production. Additionally, this compound has been found to exhibit various biological activities, making it a potential candidate for the development of new therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide. One possible direction is the development of new analogs of this compound with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide important information for its potential use in humans. Additionally, the study of the mechanism of action of this compound will provide important insights into its biological activities and potential therapeutic applications. Finally, the study of the toxicity and safety of this compound in vivo will be important for its potential use in humans.
合成法
The synthesis of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been widely studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C13H9Cl2FN2O |
|---|---|
分子量 |
299.12 g/mol |
IUPAC名 |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-8(5-3-7)17-13(19)9-6-10(16)12(15)18-11(9)14/h2-6H,1H3,(H,17,19) |
InChIキー |
BTRUPOARDKFDQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)

![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)

